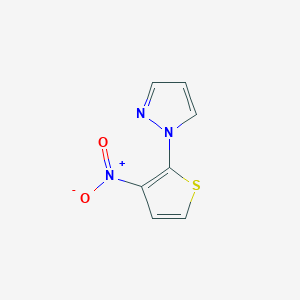

1-(3-nitrothiophen-2-yl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O2S |

|---|---|

Molecular Weight |

195.20 g/mol |

IUPAC Name |

1-(3-nitrothiophen-2-yl)pyrazole |

InChI |

InChI=1S/C7H5N3O2S/c11-10(12)6-2-5-13-7(6)9-4-1-3-8-9/h1-5H |

InChI Key |

ZEQXIZOOBLSVOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CS2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Nitrothiophen 2 Yl 1h Pyrazole and Its Structural Congeners

Strategic Approaches to the 1-(3-nitrothiophen-2-yl)-1H-pyrazole Core

The construction of the central pyrazole-thiophene scaffold can be achieved through various strategic pathways, broadly categorized into sequential multi-step syntheses and more convergent one-pot protocols.

Multi-step synthesis is a traditional and widely-used approach that allows for the isolation and purification of intermediates at each stage, offering precise control over the final structure. A common multi-step strategy for creating 3,5-disubstituted pyrazoles linked to a thiophene (B33073) ring involves the synthesis of a thiophene-containing chalcone (B49325) analogue, which is then converted into a key 1,3-dicarbonyl intermediate before the final cyclization to form the pyrazole (B372694) ring. upb.roresearchgate.net

This sequence typically begins with a Claisen-Schmidt condensation to form the thiophene-substituted chalcone. researchgate.net The chalcone then undergoes a series of transformations, as detailed in the table below, culminating in the formation of the pyrazole heterocycle. upb.roresearchgate.net

Table 1: Example of a Multi-Step Pathway for Thiophene-Substituted Pyrazoles

| Step | Reaction | Key Reagents | Intermediate Product | Reference |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 2-acetylthiophene, Substituted benzaldehyde, Ethanol (B145695), NaOH | Thiophene-containing chalcone analogue | researchgate.net |

| 2 | Bromination | Bromine, Chloroform | Chalcone dibromide | upb.roresearchgate.net |

| 3 | Conversion to β-Diketone | Sodium methoxide (B1231860), Methanol, HCl | Thiophene-containing 1,3-diketone | upb.roresearchgate.net |

| 4 | Ring Closure (Cyclization) | Hydrazine (B178648) hydrate (B1144303), Ethanol | 3(5)-Aryl-5(3)-(thiophen-2-yl)pyrazole | upb.roresearchgate.net |

This methodical approach ensures that complex molecules are built with high purity and structural integrity. Another multi-step route involves the Vilsmeier-Haack reaction on hydrazones to produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which can then be further reacted with thiophene-containing amines to yield more complex derivatives. mdpi.comacademicstrive.com

The synthesis of pyrazole derivatives can be achieved via a one-pot, three-component reaction involving hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate in the presence of a catalyst. biointerfaceresearch.com This strategy leads to the formation of highly functionalized 1H-pyrazole-1-carbothioamides in high yields and short reaction times. biointerfaceresearch.com While not directly yielding the target molecule, this methodology illustrates a convergent approach where the pyrazole ring is constructed and functionalized simultaneously. Another example is the one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles using in-situ generated nitrile imines and a surrogate of acetylene, demonstrating the versatility of these methods. nih.gov Such MCRs are highly valued for their efficiency and ability to rapidly generate libraries of complex molecules. mdpi.com

Formation of the Pyrazole Heterocycle in Pyrazole-Thiophene Systems

The construction of the pyrazole ring is the cornerstone of many synthetic routes leading to pyrazole-thiophene compounds. This transformation typically involves the reaction of a precursor molecule containing a 1,3-dicarbonyl or equivalent functionality with a hydrazine derivative.

The most classic and fundamental method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov This reaction is widely applicable and forms the final step in many multi-step pathways for creating pyrazole-thiophene systems. upb.roresearchgate.net

The key transformation is the reaction of a β-diketone, where one of the acyl groups is attached to a thiophene ring, with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine). The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. rsc.org The use of different hydrazine derivatives allows for the introduction of various substituents at the N1 position of the pyrazole.

Table 2: Precursors for Hydrazine-Based Pyrazole Formation

| Precursor Type | Hydrazine Reagent | Resulting Pyrazole | Reference |

|---|---|---|---|

| Thiophene-containing 1,3-diketone | Hydrazine hydrate (NH₂NH₂·H₂O) | NH-pyrazole | upb.roresearchgate.net |

| Thiophene-containing chalcone | Phenylhydrazine hydrochloride | N-phenyl pyrazole | mdpi.com |

| α,β-alkynic hydrazones | (Formed from propargyl ketone and hydrazine) | Substituted pyrazole | researchgate.netresearchgate.net |

| Enaminones | Substituted hydrazines | 1,4,5-substituted pyrazoles | nih.gov |

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine, the formation of two different regioisomers is possible. nih.gov Regioselective annulation refers to synthetic strategies that control the orientation of this ring-forming reaction to yield a single, desired isomer. acs.org

The regioselectivity of the cyclization is often influenced by the reaction conditions and the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. beilstein-journals.org For instance, the presence of bulky groups can direct the nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group. nih.gov Similarly, the difference in electrophilicity between the two carbonyl carbons can dictate which one is preferentially attacked by a specific nitrogen atom of the substituted hydrazine. beilstein-journals.org Achieving high regioselectivity is crucial for the unambiguous synthesis of specifically substituted pyrazoles like this compound. acs.orgthieme.de

Modern synthetic chemistry has introduced advanced methods for pyrazole synthesis, including base-mediated [3+2] cycloaddition reactions. acs.orgnih.gov These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered pyrazole ring.

A novel approach involves the base-mediated reaction between 2-alkynyl-1,3-dithianes and sydnones. acs.orgnih.gov In this strategy, the base facilitates the formation of a reactive intermediate from the alkyne, which then undergoes a highly regioselective [3+2] cycloaddition with the sydnone. acs.orgnih.gov This method is notable for its mild reaction conditions, excellent control over regioselectivity, and tolerance of a wide range of functional groups. acs.org Another strategy involves the use of a base to deprotonate an α-NH of an arylhydrazine, which determines the regioselective attack in an addition-elimination sequence that ultimately leads to the pyrazole ring after cyclization. beilstein-journals.org These base-mediated strategies provide powerful and efficient tools for constructing complex and highly functionalized pyrazole frameworks. acs.orgnih.gov

Introduction and Functionalization of the Nitrothiophene Moiety

The formation of the this compound scaffold can be approached in several ways, primarily centered on either introducing the nitro group onto a pre-existing 2-(pyrazol-1-yl)thiophene system or by coupling a pyrazole nucleophile with a pre-functionalized nitrothiophene electrophile.

Direct nitration is a fundamental method for introducing a nitro group onto an aromatic ring. Thiophenes are generally more reactive towards electrophilic substitution than benzene (B151609) and can be nitrated under relatively mild conditions. semanticscholar.org A common and effective nitrating agent for five-membered heterocycles is a mixture of nitric acid and trifluoroacetic anhydride. semanticscholar.orgresearchgate.net This system is believed to generate the potent electrophile N₂O₅. semanticscholar.org

For a substrate such as 2-(1H-pyrazol-1-yl)thiophene, electrophilic nitration is expected to occur on the thiophene ring. The position of nitration (C3 or C5) is directed by the electronic properties of the pyrazol-1-yl substituent. While thiophene itself nitrates preferentially at the 2-position, a 2-substituted thiophene will direct the incoming electrophile to the 5- or 3-positions. semanticscholar.org The nitration of 3-bromothiophene, for instance, yields 3-bromo-2-nitrothiophene (B186782) as the major product, illustrating the directing effects of existing substituents. semanticscholar.orgresearchgate.net The reaction conditions, such as temperature and the specific nitrating agent used, can be optimized to favor the desired 3-nitro isomer.

Table 1: Examples of Nitrating Agents for Thiophene Derivatives This table is interactive. Users can sort data by clicking on the column headers.

| Nitrating Agent | Substrate Example | Typical Product(s) | Yield (%) | Reference(s) |

|---|---|---|---|---|

| HNO₃ / Trifluoroacetic Anhydride | Thiophene | 2-Nitrothiophene (B1581588) | 78 | semanticscholar.orgresearchgate.net |

| Copper Nitrate / Acetic Anhydride | Thiophene | 2-Nitrothiophene | 72 | semanticscholar.orgresearchgate.net |

An alternative and often more regioselective approach is the nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a nucleophile, in this case, the pyrazole anion, with a thiophene ring that is activated by an electron-withdrawing group (the nitro group) and possesses a suitable leaving group (typically a halogen) at the desired position.

The synthesis of this compound via this route would start with a 2-halo-3-nitrothiophene. The strong electron-withdrawing effect of the adjacent nitro group at the 3-position activates the C2 position for nucleophilic attack. Pyrazole, in the presence of a base to generate the pyrazolate anion, can then displace the halide to form the target C-N bond. This strategy offers excellent control over the regiochemistry, as the positions of the nitro group and the pyrazole are predetermined by the starting materials.

Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Methods like the Suzuki-Miyaura and Stille couplings are highly effective for linking two heteroaromatic rings. organic-chemistry.orgwikipedia.orgnih.govnih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.netsemanticscholar.org To synthesize the target molecule, one could couple 2-halo-3-nitrothiophene with a pyrazoleboronic acid (or its ester equivalent). Conversely, a halogenated pyrazole could be coupled with 3-nitrothiophene-2-boronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide, also catalyzed by palladium. organic-chemistry.orgwikipedia.orgpsu.edu The synthesis could proceed by reacting a 2-stannyl-3-nitrothiophene with a halopyrazole or by coupling a 2-halo-3-nitrothiophene with a stannylpyrazole. wikipedia.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a drawback. organic-chemistry.orgwikipedia.org

Table 2: Overview of Cross-Coupling Strategies This table is interactive. Users can sort data by clicking on the column headers.

| Coupling Reaction | Thiophene Partner | Pyrazole Partner | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | 2-Halo-3-nitrothiophene | Pyrazoleboronic acid | Pd(0) catalyst, base |

| Suzuki-Miyaura | 3-Nitrothiophene-2-boronic acid | Halopyrazole | Pd(0) catalyst, base |

| Stille | 2-Halo-3-nitrothiophene | Stannylpyrazole | Pd(0) catalyst |

Derivatization Strategies for Peripheral Substitution

Once the core this compound structure is assembled, further functionalization can be achieved on either the thiophene or the pyrazole ring.

The nitro group on the thiophene ring is a versatile functional handle that can be transformed into other groups. The most common interconversion is its reduction to an amino group (-NH₂). This transformation is pivotal as it significantly alters the electronic properties of the thiophene ring and provides a nucleophilic site for further reactions.

The reduction of aromatic nitro groups can be accomplished using a variety of reagents and conditions: wikipedia.org

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a clean and efficient method. wikipedia.orgsci-hub.semasterorganicchemistry.com

Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid) are classic and reliable reagents for this reduction. masterorganicchemistry.com

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride can also be employed, often under milder conditions. wikipedia.orgmasterorganicchemistry.com

The resulting 1-(3-aminothiophen-2-yl)-1H-pyrazole can then be used as a precursor for a wide range of other derivatives through reactions of the amino group, such as diazotization, acylation, or alkylation.

If the pyrazole ring in the synthesized molecule is unsubstituted at the N1 position (i.e., it exists as an N-H tautomer), this site can be readily functionalized. The pyrazole N-H proton is weakly acidic and can be removed by a base to generate a nucleophilic pyrazolate anion. orientjchem.org This anion can then react with various electrophiles.

N-Alkylation: The introduction of alkyl groups onto the pyrazole nitrogen can be achieved by reaction with alkyl halides or other alkylating agents in the presence of a base. mdpi.com A variety of conditions, from using strong bases to milder catalytic methods with trichloroacetimidates or using crystalline aluminosilicates as catalysts with alcohols, have been developed for the N-alkylation of pyrazoles. mdpi.comgoogle.comgoogle.com

N-Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, forming an N-acylpyrazole. This reaction typically proceeds readily, often with a base like pyridine (B92270) to scavenge the acid byproduct.

N-Arylation: While more challenging, N-arylation can be achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination, coupling the pyrazole N-H with an aryl halide.

These derivatization strategies allow for the systematic modification of the peripheral positions of the this compound scaffold, enabling the synthesis of a diverse library of structural congeners.

Chemical Transformations and Reaction Pathway Elucidation of 1 3 Nitrothiophen 2 Yl 1h Pyrazole

Reactivity of the Nitro Group: Reduction and Related Transformations

The nitro group on the thiophene (B33073) ring is the most readily transformable functional group in the molecule, serving as a synthetic handle for introducing a variety of other substituents. Its reduction to an amino group is a pivotal transformation, yielding 1-(3-aminothiophen-2-yl)-1H-pyrazole, a versatile intermediate for further derivatization.

The reduction of aromatic nitro compounds is a well-established process in organic chemistry, and numerous methods are applicable. nih.gov The choice of reagent determines the final product, as the reduction can be stopped at intermediate stages, such as the hydroxylamine (B1172632) or azo level, although the complete reduction to the amine is most common. nih.gov For a substrate like 1-(3-nitrothiophen-2-yl)-1H-pyrazole, the primary concern is chemoselectivity, ensuring the pyrazole (B372694) and thiophene rings remain intact.

Commonly employed methods for this transformation include catalytic hydrogenation and metal-acid systems. Catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is highly efficient for converting nitroarenes to anilines. nih.gov Alternatively, metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) are effective and widely used. rsc.orgbeilstein-journals.org A particularly efficient method for related heterocyclic systems involves the use of iron powder with hydrazine (B178648) hydrate (B1144303), which has been successfully used for the reduction of dinitropyrazoles. organic-chemistry.org This method is advantageous due to its mild conditions and high yields. organic-chemistry.org

The general pathway for the six-electron reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates, which are typically not isolated. pdeaamcollege.edu.in

Table 1: Selected Reagents for the Reduction of the Nitro Group

| Reagent/System | Expected Product | Typical Conditions | Reference |

|---|---|---|---|

| H₂, Pd/C | 1-(3-aminothiophen-2-yl)-1H-pyrazole | Methanol or Ethanol (B145695), RT, 1-5 atm H₂ | nih.gov |

| Fe, NH₄Cl | 1-(3-aminothiophen-2-yl)-1H-pyrazole | Ethanol/Water, Reflux | nih.gov |

| SnCl₂·2H₂O, HCl | 1-(3-aminothiophen-2-yl)-1H-pyrazole | Ethanol, Reflux | nih.gov |

| Fe, Hydrazine Hydrate | 1-(3-aminothiophen-2-yl)-1H-pyrazole | Ethanol, Reflux | organic-chemistry.org |

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution. In unsubstituted pyrazole, electrophilic attack preferentially occurs at the C-4 position due to the electronic distribution within the ring, which directs electrophiles away from the electron-deficient C-3 and C-5 positions adjacent to the nitrogen atoms. nih.govscispace.com

For this compound, the substituent at the N-1 position significantly influences the reactivity of the pyrazole ring. The 3-nitrothien-2-yl group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack. Despite this deactivation, substitution is still expected to occur regioselectively at the C-4 position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. scispace.com

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would yield 1-(3-nitrothiophen-2-yl)-4-nitro-1H-pyrazole. scispace.comrsc.orgpharmaguideline.com Bromination using bromine in acetic acid or N-bromosuccinimide (NBS) would similarly yield the 4-bromo derivative. The conditions for these reactions would likely need to be harsher than for an activated pyrazole due to the deactivating effect of the N-1 substituent.

Table 2: Predicted Products of Electrophilic Substitution on the Pyrazole Ring

| Reaction | Reagent(s) | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-(3-nitrothiophen-2-yl)-4-nitro-1H-pyrazole |

| Bromination | Br₂ / CH₃COOH or NBS | 4-bromo-1-(3-nitrothiophen-2-yl)-1H-pyrazole |

| Chlorination | Cl₂ or NCS | 4-chloro-1-(3-nitrothiophen-2-yl)-1H-pyrazole |

Nucleophilic Reactivity of the Thiophene Moiety

While the thiophene ring is generally resistant to nucleophilic aromatic substitution (SNAr), the presence of a strong electron-withdrawing group, such as the nitro group, can activate the ring for such reactions. nih.gov In this compound, the nitro group at the C-3 position strongly activates the thiophene ring, making it susceptible to attack by nucleophiles.

Nucleophilic attack can lead to the displacement of either a suitably positioned leaving group or, in some cases, the nitro group itself, although the latter is less common. The positions ortho and para to the nitro group are most activated. In this molecule, the C-2 position (bearing the pyrazole ring) and the C-4 position are ortho and para, respectively, to the nitro group's activating influence (when considering the resonance structures). Research on related 2-substituted-4-nitrothiophenes has shown that they can undergo nucleophilic substitution, often involving an initial attack on the thiophene ring. nih.gov For the target molecule, a strong nucleophile could potentially attack the C-2 position, leading to the displacement of the pyrazole group, or at other activated positions if a leaving group is present. SNAr reactions on 2-methoxy-3-X-5-nitrothiophenes proceed via a stepwise addition-elimination mechanism, initiated by nucleophilic addition to the C2 position. acs.org

Table 3: Potential Nucleophilic Substitution Reactions on the Thiophene Moiety

| Nucleophile | Potential Reaction Type | Expected Outcome |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | SNAr (Displacement of pyrazole) | Potential formation of 2-methoxy-3-nitrothiophene |

| Pyrrolidine | SNAr (Displacement of pyrazole) | Potential formation of 2-(pyrrolidin-1-yl)-3-nitrothiophene |

Cycloaddition Reactions and Their Mechanistic Insights

The aromatic nature of both the pyrazole and thiophene rings generally makes them poor partners in cycloaddition reactions under normal conditions. However, their reactivity can be enhanced by specific substitution patterns or reaction conditions.

The nitrothiophene moiety is the more likely participant in cycloaddition reactions. The electron-withdrawing nitro group can activate the thiophene double bonds, making them act as dienophiles or dipolarophiles. Studies on 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523) have shown they can act as dienophiles in Diels-Alder reactions with electron-rich dienes at high temperatures. Furthermore, dearomative [3+2] cycloaddition reactions have been successfully carried out on nitrobenzothiophenes using nonstabilized azomethine ylides, suggesting that the C4=C5 double bond of the 3-nitrothiophene ring in the target molecule could act as a dipolarophile. nih.govresearchgate.net

While the 1H-pyrazole ring is generally unreactive as a diene in Diels-Alder reactions, its non-aromatic isomer, 4H-pyrazole, is known to participate in inverse-electron-demand Diels-Alder reactions, especially when activated with electron-withdrawing groups. sciforum.netunisi.it However, for this compound, cycloaddition involving the pyrazole ring is unlikely without prior transformation.

The most plausible cycloaddition pathway involves the nitrothiophene ring acting as the philic component. For instance, a [3+2] cycloaddition with a nitrile imine could occur, a reaction often used in the synthesis of pyrazole rings themselves. wikipedia.org

Table 4: Potential Cycloaddition Reactions

| Reaction Type | Reactive Moiety | Reagent | Potential Product Class |

|---|---|---|---|

| [4+2] Diels-Alder | Thiophene (as dienophile) | Electron-rich diene (e.g., 1-methoxy-1,3-butadiene) | Bicyclic adduct, likely followed by rearrangement/elimination |

Heterocyclic Ring Opening and Rearrangement Studies

Ring opening and rearrangement reactions of stable aromatic heterocycles like pyrazole and thiophene are uncommon and typically require high energy input or specific chemical activation. For the pyrazole ring, ring opening can occur in the presence of a very strong base, which can deprotonate the C-3 position, leading to ring cleavage. nih.gov

More complex rearrangements have been observed in highly functionalized pyrazole systems. For example, the thermolysis of an ortho-azidonitro pyrazole derivative in acetic acid was found to proceed through an unusual rearrangement involving a pyrazole nitrene intermediate, leading to ring opening and subsequent recyclization to form a different product, rather than the expected fused furoxan. While this specific reaction is not directly applicable to this compound, it illustrates that under specific conditions involving reactive intermediates, the pyrazole core can undergo profound structural changes. Such transformations are highly substrate-dependent and not considered a general reactivity pathway for this molecule.

Metal-Catalyzed Coupling Reactions of Halogenated Analogs

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. To utilize this chemistry, a halogenated analog of this compound is required. Halogenation of the pyrazole ring at the C-4 position, as discussed in section 3.2, would produce 4-bromo-1-(3-nitrothiophen-2-yl)-1H-pyrazole, an ideal substrate for such reactions.

The Suzuki-Miyaura reaction has been successfully applied to a wide range of halogenated pyrazoles and thiophenes. The coupling of the 4-bromo analog with various aryl or heteroaryl boronic acids would proceed in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2) and a base (e.g., K₂CO₃, K₃PO₄) to yield 4-aryl-1-(3-nitrothiophen-2-yl)-1H-pyrazoles. organic-chemistry.org This method allows for the modular construction of complex molecular architectures with diverse substituents at the C-4 position of the pyrazole ring.

Table 5: Predicted Products of Suzuki-Miyaura Coupling of 4-Bromo-1-(3-nitrothiophen-2-yl)-1H-pyrazole

| Boronic Acid (R-B(OH)₂) | Catalyst/Base | Expected Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-phenyl-1-(3-nitrothiophen-2-yl)-1H-pyrazole |

| Thiophen-3-ylboronic acid | XPhos Pd G2 / K₃PO₄ | 4-(thiophen-3-yl)-1-(3-nitrothiophen-2-yl)-1H-pyrazole |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 4-(4-methoxyphenyl)-1-(3-nitrothiophen-2-yl)-1H-pyrazole |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

No experimental NMR data for 1-(3-nitrothiophen-2-yl)-1H-pyrazole could be found in the searched literature.

Specific ¹H NMR chemical shifts and coupling constants for this compound are not documented in the available resources.

Specific ¹³C NMR chemical shift data for this compound are not documented in the available resources.

No 2D NMR studies (COSY, HSQC, HMBC) for this compound have been reported in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

The mass spectrum and detailed fragmentation pattern for this compound are not available in the searched databases or literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies for the functional groups present in this compound are not reported in the available literature.

X-ray Crystallography for Solid-State Structural Determination

There is no published X-ray crystallographic data for this compound, and therefore, information on its solid-state structure, bond lengths, and bond angles is unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed research findings, including data tables of absorption maxima (λmax), molar absorptivity (ε), and specific electronic transitions for this compound, are not available in the reviewed literature.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

There is no specific published data from Density Functional Theory (DFT) calculations detailing the optimized molecular geometry, including bond lengths and angles, for 1-(3-nitrothiophen-2-yl)-1H-pyrazole.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gap)

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the compound's stability. researchgate.net For various pyrazole-thiophene-based amide derivatives, this energy gap has been calculated to be in the range of 4.93 to 5.07 eV. researchgate.net However, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the reviewed literature.

Prediction and Validation of Spectroscopic Parameters

Computational methods are often used to predict spectroscopic data such as FT-IR, Raman, and NMR spectra, which can then be validated against experimental findings. While this approach has been applied to numerous pyrazole (B372694) derivatives, there are no specific reports containing predicted spectroscopic parameters for this compound.

Reaction Pathway Energetics and Transition State Analysis

The study of reaction pathway energetics and the analysis of transition states are fundamental in understanding the mechanisms of chemical reactions. For the synthesis of pyrazoles, various mechanistic pathways, such as electrophilic cyclization, have been investigated. nih.gov These studies often involve computational analysis to determine the energies of intermediates and transition states. Despite the general understanding of pyrazole formation, a specific energetic analysis for the synthesis or reactions of this compound is not documented.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and understanding its dynamic behavior, often in a solvent environment. nih.govmdpi.com Such simulations have been performed for various pyrazole derivatives to assess their stability and interactions. nih.govresearchgate.net However, no MD simulation studies have been published that specifically investigate the conformational possibilities of this compound.

Theoretical Insights into Intermolecular Interactions and Self-Assembly

The theoretical investigation of intermolecular interactions is key to understanding how molecules recognize each other and form larger assemblies. Techniques like Hirshfeld surface analysis are used to analyze these interactions in crystalline structures. researchgate.net While the principles of intermolecular forces are well-established, specific theoretical insights into the self-assembly and interaction patterns of this compound are absent from the current body of scientific literature.

Design and Synthesis of Derivatives and Hybrid Systems

Modification of the Nitrothiophene Moiety

The thiophene (B33073) ring, particularly with the presence of a nitro group, is a key area for structural variation. Modifications to this part of the molecule can significantly influence its electronic properties and, consequently, its chemical reactivity and biological interactions.

Substituent Effects on Chemical Behavior

The introduction of various substituents onto the nitrothiophene ring can profoundly alter the chemical behavior of the entire molecule. The electron-withdrawing nature of the nitro group deactivates the thiophene ring towards electrophilic substitution. Conversely, the placement of additional electron-donating or electron-withdrawing groups can fine-tune this reactivity.

In a study on related 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives, the impact of substituents on the phenyl ring, which is electronically connected to the nitrothiophene system, provided insights into these effects. For instance, the introduction of an electron-withdrawing group like a 4-fluoro substituent on the phenyl ring was found to influence the molecule's biological activity, suggesting an alteration of its electronic properties. aablocks.com Similarly, ortho- and meta-chloro substitutions on the phenyl ring also led to variations in activity, highlighting the sensitivity of the molecular system to the electronic and steric nature of the substituents. aablocks.com These findings suggest that similar modifications on the thiophene ring of 1-(3-nitrothiophen-2-yl)-1H-pyrazole would likewise modulate its chemical and biological profile.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical in determining the reactivity and potential as a prodrug. For a series of nitrothiophene derivatives, HOMO and LUMO values were calculated to range from -0.20 to -0.21 eV and -0.11 to -0.09 eV, respectively. aablocks.com These values are indicative of the electron-accepting capacity of the compounds, a key feature for their biological mechanism which may involve nitroreduction. aablocks.comnih.gov

Variations in Nitro Group Position (e.g., 2-nitro, 4-nitro, 5-nitrothiophene)

For example, a series of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and studied. aablocks.comnih.gov The synthesis of these compounds often starts from a chalcone (B49325) precursor which is then cyclized with hydrazine (B178648) hydrate (B1144303). This demonstrates a viable synthetic route to access isomers with the nitro group at the 5-position. The biological evaluation of these compounds revealed that the 5-nitrothiophene moiety is a promising pharmacophore. aablocks.comnih.gov

Diversification of the Pyrazole (B372694) Core

The pyrazole ring itself offers multiple sites for substitution, allowing for a high degree of structural diversity. Modifications at the N1, C3, C4, and C5 positions, as well as the incorporation of the pyrazole into a fused ring system, can lead to a wide array of new compounds with potentially enhanced properties.

Substitution at N1, C3, C4, and C5 Positions

The pyrazole ring is amenable to substitution at all its available positions. Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. mdpi.com The N1 position is also a key site for derivatization.

Synthetic strategies to achieve substitution at these positions are well-established. For instance, Vilsmeier-Haack reactions can be employed to introduce a formyl group at the C4 position of a pyrazole ring. academicstrive.comnih.govmdpi.com This formyl group can then serve as a versatile handle for further transformations. The cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines is a common method for constructing the pyrazole ring, where the choice of the 1,3-dicarbonyl precursor determines the substituents at the C3 and C5 positions. nih.gov

In the context of thiophene-containing pyrazoles, a series of novel substituted 3-(thiophen-2-yl)pyrazoles were synthesized starting from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. researchgate.net This aldehyde was used to build various heterocyclic systems attached to the C4 position. Furthermore, 1,3-dipolar cycloaddition reactions provide a powerful tool for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles. nih.govscispace.com For example, the reaction of sydnones with acetylenic ketones has been used to prepare 1-aryl-3-(5-nitro-2-thienyl)-4-aroyl-pyrazoles. researchgate.net

The following table summarizes some examples of substitutions on pyrazole rings linked to thiophene moieties:

| Starting Material | Reagents and Conditions | Product | Reference |

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Various amines and active methylene (B1212753) compounds | C4-substituted 3-(thiophen-2-yl)pyrazoles | researchgate.net |

| 3-arylsydnones and 1-aryl-3-(5-nitro-2-thienyl)-2-propyn-1-ones | 1,3-dipolar cycloaddition | 1,3,4-trisubstituted pyrazoles with a 5-nitrothiophene moiety | researchgate.net |

| Chalcones from 2-acetyl-5-chlorothiophene (B429048) and aromatic aldehydes | Phenylhydrazine | N-phenyl pyrazolines with a thiophene substituent | japsonline.com |

Incorporation of Fused Pyrazole Systems

Fusing the pyrazole ring with other heterocyclic or carbocyclic rings leads to the formation of bicyclic or polycyclic systems with rigid structures and distinct chemical properties. These fused pyrazoles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]quinolines, are known to possess a wide range of biological activities. nih.govnih.govmdpi.com

The synthesis of fused pyrazole systems often starts from a functionalized pyrazole precursor. For example, 5-aminopyrazole derivatives are common starting materials for the synthesis of pyrazolo[3,4-d]pyrimidines. nih.gov The amino group can react with various reagents to form the second fused ring. Similarly, pyrazolo[3,4-b]quinolines can be synthesized through reactions involving appropriately substituted pyrazoles and quinoline (B57606) precursors. mdpi.com

While direct examples of fused systems built upon the this compound scaffold are not extensively reported, the established synthetic methodologies for fused pyrazoles could be applied. For instance, functionalization of the C4 and C5 positions of the pyrazole ring of the parent compound could provide the necessary handles for the construction of a fused ring.

Heterocyclic Hybrid Systems Incorporating this compound Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design. Incorporating the this compound scaffold into hybrid systems with other heterocycles can lead to compounds with novel or enhanced biological activities.

Various heterocyclic rings can be coupled with the pyrazole core. For instance, pyrazole derivatives have been linked to thiazole (B1198619), nih.gov pyrimidine (B1678525), nih.gov and other heterocyclic systems. A common synthetic approach involves the use of a functionalized pyrazole as a building block. For example, a pyrazole-4-carbaldehyde can be reacted with other reagents to form a new heterocyclic ring. mdpi.com

In the context of thiophene-pyrazole hybrids, a series of (E)-2-(2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-arylthiazoles have been synthesized through a three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, thiosemicarbazide (B42300), and α-bromoacetophenones. mdpi.com This demonstrates the feasibility of constructing complex hybrid systems. Another example involves the synthesis of pyrazole-based triarylmethanes from 1H-pyrazoles and enynones. mdpi.com

The following table provides examples of heterocyclic hybrid systems based on pyrazole and thiophene moieties:

| Pyrazole Precursor | Coupled Heterocycle | Synthetic Method | Reference |

| 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Thiazole | Three-component reaction with thiosemicarbazide and α-bromoacetophenones | mdpi.com |

| 1H-pyrazoles | - | Reaction with enynones to form triarylmethanes | mdpi.com |

| 3-(thiophen-2-yl)pyrazole derivatives | Chromone, Pyrazoline | Cyclization of chalcone precursors | researchgate.net |

Pyrazole-Thiazole Conjugates

The synthesis of hybrid molecules incorporating both pyrazole and thiazole rings is a significant area of medicinal chemistry. A robust and widely used method for constructing the thiazole ring is the Hantzsch thiazole synthesis. nih.gov This pathway can be adapted to conjugate a thiazole moiety to the 1-(3-aminothiophen-2-yl)-1H-pyrazole intermediate.

The synthetic sequence commences with the conversion of the amino group of the thienylpyrazole intermediate into a thioamide. This transformation can be achieved through various standard methods, such as reaction with Lawesson's reagent or phosphorus pentasulfide. The resulting thienylpyrazole-3-carbothioamide becomes the key precursor for the subsequent cyclization step.

The final step involves the classical Hantzsch reaction, where the thioamide undergoes a cyclocondensation reaction with an α-haloketone, such as a substituted phenacyl bromide, in a suitable solvent like ethanol (B145695) under reflux conditions. nih.gov This reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to furnish the desired 2,4-disubstituted thiazole ring directly linked to the thienylpyrazole core. nih.gov This methodology allows for the introduction of diverse substituents onto the thiazole ring by varying the structure of the α-haloketone.

Table 1: Synthetic Pathway for Pyrazole-Thiazole Conjugates

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Thioamidation | 1-(3-aminothiophen-2-yl)-1H-pyrazole, Lawesson's reagent or P₄S₁₀ | 1-(3-Carbothioamido-thiophen-2-yl)-1H-pyrazole |

| 2 | Hantzsch Thiazole Synthesis | Thioamide intermediate, substituted α-haloketone (e.g., phenacyl bromide), ethanol, reflux | Pyrazole-thienyl-thiazole conjugate |

Pyrazole-Tetrazole Hybrid Structures

The creation of hybrid structures linking a pyrazole to a tetrazole ring can be effectively achieved using the 1-(3-aminothiophen-2-yl)-1H-pyrazole intermediate. The primary amino group is an ideal starting point for building the tetrazole moiety, which is often considered a bioisostere for a carboxylic acid group. mdpi.com

One common synthetic route involves converting the primary amine into a tetrazole by heating it with sodium azide (B81097) and triethyl orthoformate in an acidic medium, such as acetic acid. mdpi.com This one-pot reaction directly transforms the amino group into the 1H-tetrazole ring, resulting in a 1-(3-(1H-tetrazol-1-yl)thiophen-2-yl)-1H-pyrazole structure.

An alternative, multi-step approach involves a [3+2] cycloaddition reaction. bohrium.com In this pathway, the amino group of the thienylpyrazole intermediate is first converted into a diazonium salt using sodium nitrite (B80452) in an acidic environment. The diazonium salt is then transformed into an azide derivative by reaction with sodium azide. The resulting thienylpyrazole azide can then undergo a [3+2] cycloaddition with a compound containing a nitrile group to form the tetrazole ring. This method provides flexibility in synthesizing 2,5-disubstituted tetrazoles depending on the nitrile-containing reactant used.

Table 2: Synthetic Pathway for Pyrazole-Tetrazole Hybrids

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| Method A | |||

| 1 | Direct Tetrazole Formation | 1-(3-aminothiophen-2-yl)-1H-pyrazole, NaN₃, triethyl orthoformate, acetic acid, heat | 1-(3-(1H-tetrazol-1-yl)thiophen-2-yl)-1H-pyrazole |

| Method B | |||

| 1 | Diazotization | 1-(3-aminothiophen-2-yl)-1H-pyrazole, NaNO₂, HCl (aq), 0-5 °C | Thienylpyrazole diazonium salt |

| 2 | Azide Formation | Diazonium salt intermediate, NaN₃ | 1-(3-azidothiophen-2-yl)-1H-pyrazole |

| 3 | [3+2] Cycloaddition | Azide intermediate, substituted nitrile (R-C≡N) | Pyrazole-thienyl-tetrazole conjugate |

Pyrazole-Chromene Hybrid Molecules

Synthesizing hybrid molecules that fuse the thienylpyrazole unit with a chromene scaffold presents a more complex challenge, often requiring multi-step procedures. A prominent method for constructing pyrazole-chromene hybrids is through [3+2] cycloaddition reactions. cu.edu.eg

This synthetic strategy typically involves the reaction of nitrilimines with a suitable chromene-based Michael acceptor, such as a chromene-based enaminone. The nitrilimines are generated in situ from the corresponding hydrazonoyl chlorides by the action of a base like triethylamine. cu.edu.eg To apply this method starting from this compound, the initial scaffold would need to be significantly functionalized to prepare a suitable hydrazonoyl chloride derivative.

Another general approach involves the Knoevenagel condensation. nih.govresearchgate.net This would require the preparation of a pyrazole-4-carboxaldehyde derivative. This aldehyde can then be condensed with an active methylene compound that also contains a phenol (B47542) moiety ortho to a hydroxyl group. Subsequent intramolecular cyclization would lead to the formation of the chromene ring. This pathway, while versatile, necessitates the conversion of the nitro or amino group on the thiophene ring into an aldehyde, representing a significant synthetic diversion. These methods highlight established routes to pyrazole-chromene hybrids, which could be adapted for the specific starting material through dedicated synthetic efforts.

Table 3: General Synthetic Strategies for Pyrazole-Chromene Hybrids

| Strategy | Key Reaction | General Reagents and Conditions | Resulting Structure |

| 1 | [3+2] Cycloaddition | Hydrazonoyl chloride, chromene-based enaminone, triethylamine, dioxane, reflux | Pyrazole ring attached to a chromene system |

| 2 | Knoevenagel Condensation | Pyrazole-carboxaldehyde, active methylene compound with a phenol group, base catalyst, followed by cyclization | Chromene ring fused or linked to a pyrazole moiety |

Other Multi-Heterocyclic Architectures

The versatility of the 1-(3-aminothiophen-2-yl)-1H-pyrazole intermediate allows for its use in the synthesis of a wide array of other multi-heterocyclic systems. The presence of the amino group, adjacent to the thiophene sulfur and the pyrazole nitrogen, provides multiple reactive sites for cyclization reactions. nih.gov

One important application is the synthesis of fused pyrimidine rings. The amino group can react with reagents such as chloroacetyl chloride. The initial acylation product can then undergo intramolecular cyclization to form a pyrimidinone ring fused to the thiophene, yielding a pyrimidothienopyrazole derivative. researchgate.net Further reactions on this fused system, for example, conversion to a thiol and subsequent S-alkylation, can introduce additional functional groups or heterocyclic rings. researchgate.net

Furthermore, the aminothienopyrazole can act as a building block in multicomponent reactions. For instance, condensation with aldehydes and CH-acids can lead to the formation of fused pyridine (B92270) rings, resulting in pyrazolopyridothiophene structures. nih.gov These reactions are highly efficient for generating molecular diversity from a single precursor. The reactivity of the amino group also allows for the construction of other fused systems, such as thienopyrimidines, by reacting with appropriate bifunctional electrophiles. bohrium.com

Table 4: Synthesis of Other Multi-Heterocyclic Architectures

| Target System | Key Reaction | Reagents and Conditions | General Product |

| Pyrimidothienopyrazole | Acylation and Cyclization | 1) Chloroacetyl chloride; 2) Base-catalyzed cyclization | Fused pyrimidinone ring system |

| Pyrazolopyridothiophene | Multicomponent Reaction | Aldehyde, active methylene compound (e.g., malononitrile), catalyst (e.g., piperidine) | Fused pyridine ring system |

| Thienopyrimidine | Condensation/Cyclization | Bifunctional electrophile (e.g., β-ketoester) | Fused thienopyrimidine ring system |

Exploration of Advanced Material Science Applications

Investigation as Corrosion Inhibitors for Metallic Substrates

The presence of heteroatoms such as nitrogen and sulfur, along with the aromatic pyrazole (B372694) and thiophene (B33073) rings, suggests that 1-(3-nitrothiophen-2-yl)-1H-pyrazole could be an effective corrosion inhibitor. The operational principle of such organic inhibitors typically involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of π-electrons in the aromatic rings and lone pair electrons on the heteroatoms, which can interact with the vacant d-orbitals of the metal.

The adsorption process can be classified as either physisorption, involving electrostatic interactions, or chemisorption, which entails the formation of coordinate bonds between the inhibitor molecule and the metal surface. The effectiveness of pyrazole derivatives as corrosion inhibitors has been documented, with their performance often attributed to the stability of the pyrazole ring and its ability to form a resilient protective film.

To quantitatively assess the potential of this compound as a corrosion inhibitor, a hypothetical set of experimental data is presented in the table below. This data illustrates the kind of results researchers would seek to obtain through electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies on a metallic substrate like mild steel in an acidic medium (e.g., 1 M HCl).

Table 1: Hypothetical Corrosion Inhibition Performance of this compound on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 (Blank) | 25.4 | - |

| 0.0001 | 5.1 | 80 |

| 0.0005 | 2.8 | 89 |

| 0.001 | 1.5 | 94 |

In this hypothetical scenario, the data indicates that with an increasing concentration of this compound, the corrosion rate of mild steel decreases significantly, leading to a high inhibition efficiency of 97% at a concentration of 0.005 M. This suggests the formation of a stable and effective protective layer on the steel surface.

Potential in Organic Electronic Materials

The conjugated system formed by the linkage of the thiophene and pyrazole rings in this compound suggests its potential for applications in organic electronic materials. The charge transport and optoelectronic properties of such molecules are of significant interest for devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

The presence of the electron-withdrawing nitro group on the thiophene ring and the electron-rich pyrazole ring creates a "push-pull" electronic structure. This intramolecular charge transfer character can lead to interesting photophysical properties, such as solvatochromism and a tunable HOMO-LUMO energy gap. The electrochemical properties of such compounds are crucial for determining their suitability as charge transport materials. Cyclic voltammetry is a common technique used to determine the oxidation and reduction potentials, which in turn are used to estimate the HOMO and LUMO energy levels.

Below is a table of hypothetical electrochemical and photophysical data for this compound, which would be essential for evaluating its potential in organic electronics.

Table 2: Hypothetical Electrochemical and Photophysical Properties of this compound

| Property | Value |

|---|---|

| Oxidation Potential (V vs. Fc/Fc+) | 1.2 |

| Reduction Potential (V vs. Fc/Fc+) | -0.8 |

| HOMO Level (eV) | -5.6 |

| LUMO Level (eV) | -3.6 |

| Electrochemical Band Gap (eV) | 2.0 |

| Absorption Maximum (λmax, nm) | 410 |

| Emission Maximum (λem, nm) | 520 |

These hypothetical values suggest that the compound has a suitable energy gap for certain electronic applications and exhibits fluorescence, which is a prerequisite for use in emissive layers of OLEDs. The HOMO and LUMO levels would also inform its compatibility with other materials in a device stack.

Research in Functional Dyes and Pigments

The same electronic "push-pull" characteristics that make this compound a candidate for organic electronics also suggest its potential use as a functional dye or pigment. The intramolecular charge transfer from the pyrazole (donor) to the nitrothiophene (acceptor) moiety is expected to result in strong absorption in the visible region of the electromagnetic spectrum, a key characteristic of organic chromophores.

The color of such a dye would be dependent on the extent of conjugation and the strength of the donor and acceptor groups. The photophysical properties, such as absorption and emission wavelengths, are critical for these applications. Pyrazole derivatives have been noted for their applications in fluorescent substances and dyes globalresearchonline.net. The photostability and thermostability of the compound would also be important factors for its practical use as a dye or pigment.

Applications in Agrochemicals

In the realm of agrochemicals, pyrazole derivatives have been explored for various applications, including as herbicides globalresearchonline.net. The biological activity of nitro-containing heterocyclic compounds is also well-established. Specifically, 2-nitrothiophene (B1581588) has been shown to inhibit photosynthesis in cyanobacteria by acting as an electron acceptor from ferredoxin, leading to the production of radical species that are detrimental to the cells portlandpress.com. This mechanism suggests a potential herbicidal mode of action.

Given that this compound contains the 2-nitrothiophene moiety, it is plausible that it could exhibit similar herbicidal activity. The pyrazole ring could serve to modify the molecule's solubility, stability, and interaction with the biological target. The herbicidal efficacy of such a compound would be evaluated by its effect on the growth of various weed species.

The table below presents hypothetical data on the herbicidal activity of this compound against a common weed, such as barnyard grass (Echinochloa crus-galli).

Table 3: Hypothetical Herbicidal Activity of this compound on Barnyard Grass

| Concentration (mg/L) | Growth Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

This hypothetical data illustrates a dose-dependent inhibition of weed growth, suggesting that this compound could be a potent herbicidal agent. Further research would be necessary to confirm this activity and to assess its selectivity and environmental impact.

Future Research Directions and Challenges in Compound Class Development

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the synthesis of nitroaromatic compounds, including 1-(3-nitrothiophen-2-yl)-1H-pyrazole, is the reliance on traditional nitration methods that often employ harsh reagents like fuming nitric and sulfuric acids. These methods raise significant environmental and safety concerns, including the generation of acidic waste streams. Future research will undoubtedly focus on developing greener and more sustainable synthetic protocols.

Key areas of investigation include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of pyrazole (B372694) derivatives. This technique offers a more energy-efficient alternative to conventional heating.

Solid-Supported Reagents and Catalysts: The use of solid-supported reagents and catalysts, such as zeolites, can simplify product purification, reduce waste, and allow for catalyst recycling. Research into novel solid acid catalysts for nitration is a promising avenue.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and easier scalability compared to batch processes. The development of flow-based nitration and subsequent cyclization reactions for the synthesis of nitrothiophenyl-pyrazoles would be a significant advancement.

Alternative Nitrating Agents: Exploring milder and more selective nitrating agents, such as nitronium salts or dinitrogen pentoxide (N2O5), could lead to more efficient and environmentally benign syntheses.

| Synthetic Approach | Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Optimization of reaction conditions for specific nitrothiophenyl-pyrazole synthesis. |

| Solid-Supported Catalysts | Ease of separation, catalyst recyclability, reduced waste. | Development of novel, highly active, and selective solid acid catalysts for nitration. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and implementation of continuous flow systems for the multi-step synthesis. |

| Alternative Nitrating Agents | Milder reaction conditions, improved selectivity. | Investigation of the scope and limitations of new nitrating agents for thiophene (B33073) substrates. |

Expanding the Scope of Chemical Transformations

The future utility of this compound will be greatly enhanced by a deeper understanding of its reactivity and the development of a broader range of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene ring, making it susceptible to nucleophilic attack.

Future research in this area will likely concentrate on:

Functionalization of the Thiophene and Pyrazole Rings: Developing selective methods for the introduction of additional functional groups onto both the thiophene and pyrazole rings will be crucial for creating a diverse library of derivatives. This includes exploring transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Transformations of the Nitro Group: The nitro group itself is a versatile functional handle. Research into its selective reduction to an amino group, which can then be further functionalized, will open up new avenues for derivatization.

Cycloaddition Reactions: Investigating the potential of the pyrazole and thiophene moieties to participate in various cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems with unique properties.

| Transformation Type | Potential Outcome | Research Challenge |

| Cross-Coupling Reactions | Introduction of aryl, alkyl, and other functional groups. | Achieving regioselectivity on the electron-deficient thiophene ring. |

| Nitro Group Reduction | Formation of an amino group for further derivatization. | Selective reduction without affecting other functional groups. |

| Cycloaddition Reactions | Synthesis of novel polycyclic heterocyclic compounds. | Understanding the dienophilic/diene character of the core structure. |

Advancements in Predictive Computational Modeling for Complex Reactivity

Computational chemistry is poised to play an increasingly vital role in guiding the synthesis and development of new this compound derivatives. ekb.eg In silico methods can provide valuable insights into the electronic structure, reactivity, and potential properties of these molecules, thereby reducing the need for extensive empirical screening. ekb.eg

Future advancements in this field will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, understand reaction mechanisms, and calculate key molecular properties such as HOMO-LUMO energy gaps. scholarsresearchlibrary.com

Quantitative Structure-Activity Relationship (QSAR) Models: For specific applications, QSAR models can be developed to correlate the structural features of different derivatives with their observed activities, aiding in the design of more potent compounds. scholarsresearchlibrary.com

Machine Learning in Synthesis Prediction: The application of machine learning algorithms to predict the outcomes of reactions and even to propose novel synthetic routes for complex heterocyclic compounds is an emerging area with significant potential.

| Computational Method | Application | Future Direction |

| Density Functional Theory (DFT) | Predicting reactivity, reaction mechanisms, and electronic properties. scholarsresearchlibrary.com | Development of more accurate functionals for nitroaromatic systems. |

| QSAR | Correlating structure with activity for targeted applications. scholarsresearchlibrary.com | Integration of larger datasets and more sophisticated molecular descriptors. |

| Machine Learning | Predicting reaction outcomes and retrosynthesis. | Training models on larger and more diverse datasets of heterocyclic reactions. |

Discovery of Novel Non-Biological Applications

While much of the research on pyrazole and thiophene derivatives has been in the context of medicinal chemistry, there is a growing interest in their non-biological applications. ekb.eg The unique electronic properties of the this compound scaffold make it a candidate for investigation in materials science.

Potential future non-biological applications to be explored include:

Organic Electronics: Thiophene-based compounds are well-known for their use in organic semiconductors. The introduction of the pyrazole and nitro groups could modulate the electronic properties, making these compounds suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Luminescent Materials: Pyrazole derivatives have been shown to exhibit interesting photophysical properties. ekb.eg Research into the fluorescence and phosphorescence of this compound derivatives could lead to the development of new sensors or imaging agents.

Conducting Polymers: Polymerization of functionalized thiophene-pyrazole monomers could yield novel conducting polymers with tailored electronic and physical properties.

Addressing Scalability and Environmental Considerations in Synthesis

The transition from laboratory-scale synthesis to industrial production presents a number of challenges, particularly for nitroaromatic compounds. Addressing these issues will be critical for the future viability of this compound class in any large-scale application.

Key challenges and future research directions include:

Waste Management: Traditional nitration processes can generate significant amounts of acidic and colored wastewater, a problem exemplified by the "pink water" from TNT production. Future synthetic routes must be designed with waste minimization in mind.

Process Safety: The synthesis of energetic materials like nitroaromatics requires strict safety protocols. The development of inherently safer processes, such as those utilizing microreactors or flow chemistry, will be a priority.

| Challenge | Future Research Focus |

| Waste Management | Development of catalytic and solvent-free synthetic methods. |

| Process Safety | Implementation of continuous flow manufacturing and microreactor technology. |

| Lifecycle Assessment | Holistic evaluation of the environmental footprint from starting materials to final products. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-nitrothiophen-2-yl)-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via nitration of a thiophene-pyrazole precursor or through cross-coupling reactions. For nitration, use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-oxidation . Alternatively, Sonogashira coupling (Pd/Cu catalysts in THF/H₂O at 50°C) can introduce substituents to the pyrazole ring . Optimize solvent polarity (e.g., DMF for polar intermediates) and monitor reaction progress via TLC or HPLC.

- Key Data :

| Reaction Type | Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 65–75 | ≥95% |

| Sonogashira | Pd(PPh₃)₄/CuI | 50–60 | ≥90% |

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Expect signals for pyrazole protons (δ 7.8–8.2 ppm, singlet) and thiophene protons (δ 7.1–7.5 ppm, multiplet). The nitro group deshields adjacent protons, shifting thiophene C-H signals upfield .

- ¹³C NMR : Pyrazole carbons appear at 140–150 ppm; nitro-substituted thiophene carbons resonate at 120–130 ppm .

- HRMS : Molecular ion peak at m/z 209.03 (C₇H₅N₃O₂S⁺) with isotopic patterns confirming sulfur and nitrogen content .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular packing of this compound?

- Methodology : Use SHELX for structure refinement . Collect high-resolution X-ray data (λ = 0.71073 Å, Mo-Kα) and analyze hydrogen bonding via Mercury CSD . The nitro group participates in C–H···O interactions (2.8–3.2 Å), influencing packing motifs.

- Key Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| H-bond Distance | 2.9 Å (C–H···O) |

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

- Methodology : Perform kinetic studies using HNO₃/AcOH to compare nitration rates of thiophene-pyrazole derivatives. The nitro group deactivates the thiophene ring, directing electrophiles to the pyrazole’s C-4 position . Monitor regioselectivity via LC-MS and DFT calculations (B3LYP/6-31G* basis set).

- Contradiction Analysis : Conflicting reports on nitro’s meta/para-directing effects require isotopic labeling (¹⁵N) to track substitution pathways .

Q. What intermolecular interactions dominate in the solid-state structure, and how do they affect solubility?

- Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify π-π stacking (thiophene-pyrazole) and van der Waals interactions. Solubility tests in DMSO/water mixtures (25°C) correlate with lattice energy .

- Key Data :

| Interaction Type | Contribution (%) |

|---|---|

| π-π Stacking | 45% |

| H-bonding | 30% |

| van der Waals | 25% |

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

- Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via UV-Vis (λ_max = 280 nm) and LC-MS over 72 hours.

Identify degradation products (e.g., nitro reduction to amine under acidic conditions) .

Q. What computational tools predict the compound’s bioactivity against kinase targets?

- Approach : Use molecular docking (AutoDock Vina) with PDB structures (e.g., EGFR kinase, 1M17). The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets (ΔG ≈ -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.